

Mass Spectrometry of 3-Nonanone, 2-nitro-: A Technical Guide

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Compound of Interest

Compound Name: 3-Nonanone, 2-nitro-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of **3-Nonanone, 2-nitro-**. Due to a lack of publicly available experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for ketones and nitro compounds. For comparative purposes, experimentally determined data for the parent compound, 3-Nonanone, is also included.

Compound Characteristics

- Compound Name: **3-Nonanone, 2-nitro-**
- CAS Number: 85199-51-5
- Molecular Formula: $C_9H_{17}NO_3$
- Molecular Weight: 187.24 g/mol
- Chemical Structure:

Mass Spectrometry Data

Experimental Data for 3-Nonanone

The following table summarizes the prominent peaks observed in the electron ionization (EI) mass spectrum of 3-Nonanone. This data provides a baseline for understanding the fragmentation of the carbon skeleton.

m/z	Relative Intensity	Proposed Fragment Ion
57	High	$[\text{CH}_3\text{CH}_2\text{CO}]^+$ (Acylium ion from α -cleavage)
113	Moderate	$[\text{CH}_3(\text{CH}_2)_5\text{CO}]^+$ (Acylium ion from α -cleavage)
29	Moderate	$[\text{CH}_3\text{CH}_2]^+$
43	High	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$
72	Moderate	McLafferty rearrangement product

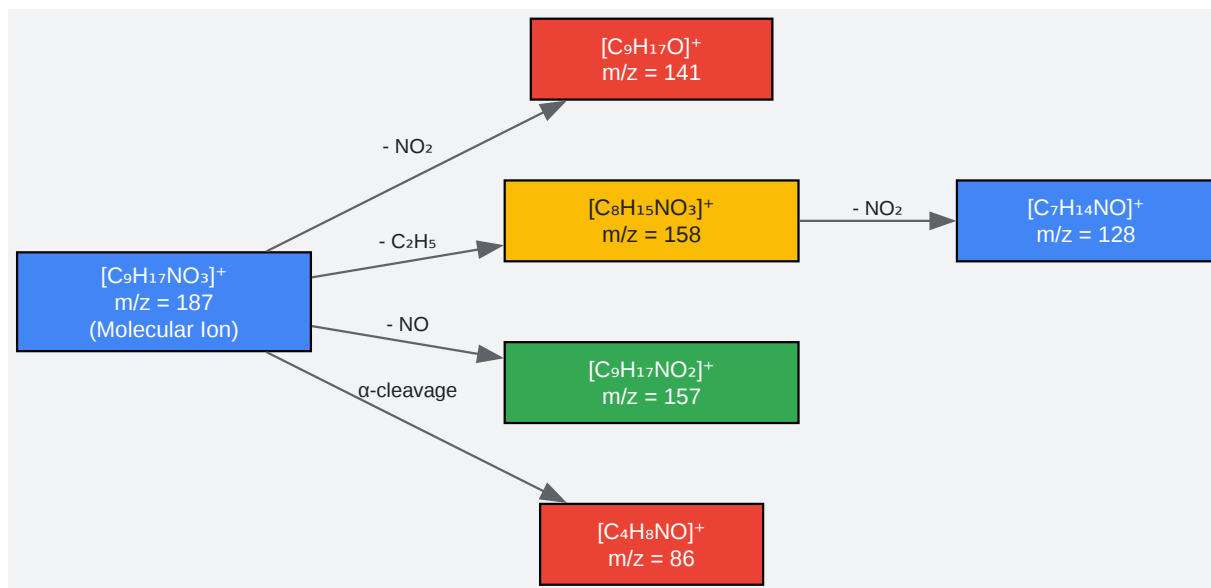
Theoretical Fragmentation Data for 3-Nonanone, 2-nitro-

The presence of the nitro group at the 2-position is expected to significantly influence the fragmentation pattern compared to 3-Nonanone. The following table outlines the predicted major fragment ions for **3-Nonanone, 2-nitro-** under electron ionization.

Predicted m/z	Proposed Fragment Ion	Fragmentation Pathway
187	$[\text{C}_9\text{H}_{17}\text{NO}_3]^+$	Molecular Ion (M^+)
141	$[\text{C}_9\text{H}_{17}\text{O}]^+$	Loss of NO_2
158	$[\text{C}_8\text{H}_{15}\text{NO}_3]^+$	Loss of C_2H_5 (ethyl group)
157	$[\text{C}_9\text{H}_{17}\text{NO}_2]^+$	Loss of NO
128	$[\text{C}_7\text{H}_{14}\text{NO}]^+$	α -cleavage with loss of C_2H_5 and NO_2
86	$[\text{C}_4\text{H}_8\text{NO}]^+$	Cleavage at C3-C4 with charge on the nitro-containing fragment
71	$[\text{C}_5\text{H}_{11}]^+$	Hexyl radical cation
57	$[\text{C}_3\text{H}_5\text{O}]^+$	Acylium ion from cleavage at C4-C5

Proposed Fragmentation Pathway

The fragmentation of **3-Nonanone, 2-nitro-** is likely initiated by the ionization of a lone pair electron from the carbonyl oxygen or the nitro group. The resulting molecular ion can then undergo several fragmentation pathways as depicted in the following diagram.



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Caption: Proposed fragmentation of **3-Nonanone, 2-nitro-**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of **3-Nonanone, 2-nitro-** would involve the following steps.

Sample Preparation

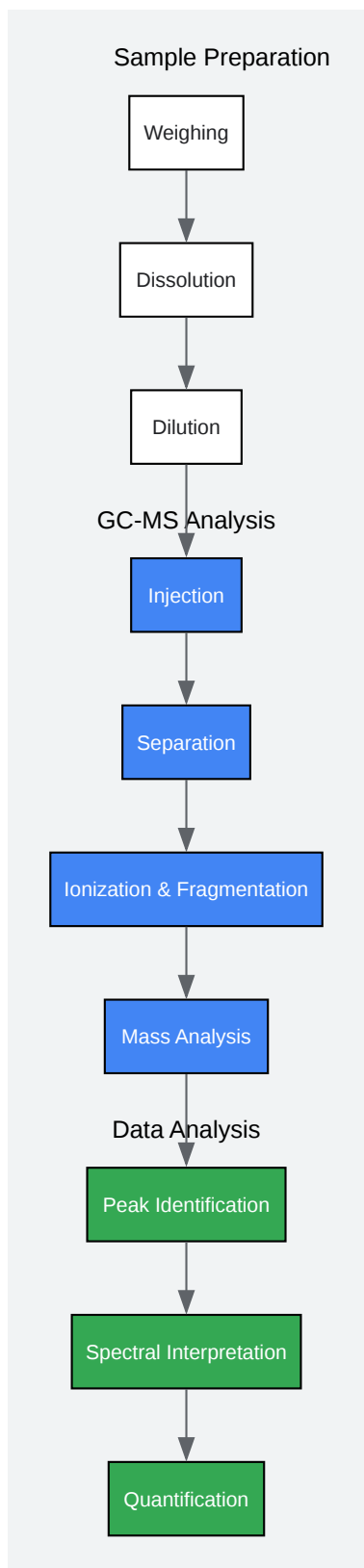
- Accurately weigh approximately 1 mg of the **3-Nonanone, 2-nitro-** standard.
- Dissolve the standard in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
- Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations for calibration.
- For unknown samples, dissolve a known quantity in the chosen solvent and filter if necessary to remove particulates.

GC-MS Parameters

Parameter	Recommended Setting
Gas Chromatograph	
Injection Volume	1 μ L
Injection Mode	Splitless or Split (e.g., 20:1)
Inlet Temperature	250 $^{\circ}$ C
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
GC Column	30 m x 0.25 mm ID, 0.25 μ m film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane)
Oven Program	Initial temperature of 60 $^{\circ}$ C, hold for 2 min, ramp at 10 $^{\circ}$ C/min to 280 $^{\circ}$ C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230 $^{\circ}$ C
Quadrupole Temp.	150 $^{\circ}$ C
Mass Scan Range	m/z 40-400
Solvent Delay	3-5 minutes

Analytical Workflow

The overall process for the GC-MS analysis of **3-Nonanone, 2-nitro-** can be visualized as a logical workflow.



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Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding for the mass spectrometric analysis of **3-Nonanone, 2-nitro-**. Experimental verification of the proposed fragmentation pathways is recommended for definitive structural elucidation.

- To cite this document: BenchChem. [Mass Spectrometry of 3-Nonanone, 2-nitro-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15435612#mass-spectrometry-analysis-of-3-nonanone-2-nitro\]](https://www.benchchem.com/product/b15435612#mass-spectrometry-analysis-of-3-nonanone-2-nitro)

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